Preparation of highly dispersed platinum nanoparticles: MeCpPtMe3 is used as a precursor for the synthesis of supported platinum catalysts. The use of ALD allows for precise control over the size and distribution of the nanoparticles. [, , , ]
Enhanced catalytic activity and selectivity: Supported platinum catalysts prepared using MeCpPtMe3 exhibit enhanced activity and selectivity in various reactions, including propane dehydrogenation and oxygen reduction. [, ]
Electron-Induced Decomposition: Under electron irradiation, MeCpPtMe3 decomposes to yield metallic platinum and volatile byproducts, primarily methane (CH4) and carbon monoxide (CO). This process is central to its use in focused electron beam induced deposition (FEBID). [, , , , , ]
Thermal Decomposition: At elevated temperatures, MeCpPtMe3 decomposes thermally, also leading to the formation of platinum. This process is exploited in chemical vapor deposition (CVD) techniques. [, , , ]
Reactions with Oxidants: MeCpPtMe3 reacts with oxidants like oxygen (O2) and ozone (O3) to form platinum oxides and volatile byproducts. The specific products and reaction pathways depend on the oxidant and reaction conditions. [, ]
Reactions with Hydrogen: MeCpPtMe3 can be reduced by hydrogen (H2) to form platinum metal and volatile byproducts. This reaction is relevant to the preparation of supported platinum catalysts. [, , ]
FEBID: In FEBID, low-energy electrons interact with adsorbed MeCpPtMe3 molecules, leading to their dissociation and the formation of platinum atoms. The process involves both dissociative electron attachment (DEA) and dissociative ionization (DI). [, , ]
CVD: In CVD, thermal energy drives the decomposition of MeCpPtMe3 on a heated substrate. The process likely involves a combination of surface-mediated and gas-phase reactions, leading to the deposition of platinum. [, ]
Catalysis: When used as a precursor for supported platinum catalysts, MeCpPtMe3 first decomposes to form platinum nanoparticles. The specific mechanism of nanoparticle formation is influenced by factors like the support material, presence of promoters, and reaction conditions. [, , ]
Direct-write fabrication of platinum nanostructures: MeCpPtMe3 is a popular precursor for FEBID, enabling the direct-write fabrication of platinum nanostructures with high spatial resolution. [, , , , ]
Creation of functional nanodevices: Platinum nanostructures fabricated using FEBID have potential applications in various fields, including nanoelectronics, sensing, and catalysis. [, ]
Deposition of platinum thin films: MeCpPtMe3 can be used in CVD processes to deposit thin films of platinum on various substrates. [, , , ]
Fabrication of catalysts: Platinum thin films deposited using CVD are employed in various catalytic applications, including oxidation reactions and fuel cells. []
Improving the Purity of FEBID Deposits: Research efforts are focused on mitigating the carbon contamination often observed in platinum deposits prepared using FEBID. Strategies include exploring new precursor molecules, optimizing deposition parameters, and developing post-deposition purification methods. [, ]
Expanding Applications in Nanofabrication: The unique capabilities of FEBID with MeCpPtMe3 could be further explored for fabricating complex 3D nanostructures and for integrating platinum nanostructures with other materials. [, ]
Developing Sustainable CVD Processes: Future research could focus on developing more sustainable CVD processes using MeCpPtMe3, such as exploring alternative solvents and reducing deposition temperatures. []
Tailoring Catalyst Properties through Controlled Synthesis: Further investigations could focus on precisely controlling the size, morphology, and composition of platinum nanoparticles prepared using MeCpPtMe3 to optimize their catalytic performance for specific applications. [, , , ]
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